Hex-4-ynoic acid, methyl ester Hex-4-ynoic acid, methyl ester
Brand Name: Vulcanchem
CAS No.: 41143-13-9
VCID: VC18722832
InChI: InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

Hex-4-ynoic acid, methyl ester

CAS No.: 41143-13-9

Cat. No.: VC18722832

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Hex-4-ynoic acid, methyl ester - 41143-13-9

Specification

CAS No. 41143-13-9
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name methyl hex-4-ynoate
Standard InChI InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3
Standard InChI Key SWTIICOARBHNPS-UHFFFAOYSA-N
Canonical SMILES CC#CCCC(=O)OC

Introduction

Chemical Identity and Structural Properties

Hex-4-ynoic acid, methyl ester belongs to the class of alkynoic acid esters, distinguished by the presence of both an alkyne (-C≡C-) and an ester (-COO-) functional group. Its IUPAC name, methyl hex-4-ynoate, reflects the methyl ester derivative of hex-4-ynoic acid. The compound’s structure is defined by the following features:

  • Backbone: A six-carbon chain (hexyl) with a triple bond between carbons 4 and 5.

  • Ester group: A methyl ester (-COOCH₃) at the first carbon.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
CAS Registry Number41143-13-9
IUPAC NameMethyl hex-4-ynoate
Canonical SMILESCC#CCCC(=O)OC
InChI KeySWTIICOARBHNPS-UHFFFAOYSA-N

The alkyne group confers reactivity toward electrophilic additions and metal-catalyzed couplings, while the ester moiety enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Synthesis and Manufacturing

The synthesis of hex-4-ynoic acid, methyl ester typically proceeds via acid-catalyzed esterification of hex-4-ynoic acid with methanol. This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of methanol displaces the hydroxyl group of the carboxylic acid.

General Synthetic Procedure:

  • Reactants: Hex-4-ynoic acid and methanol.

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Conditions: Reflux at 60–80°C for 4–6 hours.

  • Workup: Neutralization with a base (e.g., NaHCO₃), followed by extraction with ethyl acetate and solvent evaporation.

Yield optimization often involves excess methanol to drive the equilibrium toward ester formation. Recent advancements in green chemistry have explored enzymatic esterification or ionic liquid catalysts to reduce environmental impact, though these methods remain experimental for this specific compound .

Reactivity and Functionalization

The alkyne group in hex-4-ynoic acid, methyl ester enables diverse transformations:

Cycloaddition Reactions

The terminal alkyne participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles, which are pivotal in drug discovery and materials science. For example, copper(I)-catalyzed reactions with azides yield triazole derivatives under mild conditions .

Hydrogenation and Reduction

Catalytic hydrogenation over palladium or nickel converts the alkyne to a cis-alkene, useful in fatty acid mimetics. Selective partial hydrogenation remains challenging due to over-reduction risks.

Metal-Mediated Couplings

The compound serves as a substrate in Sonogashira couplings, forming carbon-carbon bonds with aryl or vinyl halides. This reaction is instrumental in synthesizing conjugated enynes for optoelectronic materials .

Related Compounds and Comparative Analysis

Table 2: Structurally Related Alkynoic Acid Esters

Compound NameMolecular FormulaKey DifferencesApplications
Methyl pent-4-ynoateC₆H₈O₂Shorter carbon chain (C5)Solvent additive
(R)-3-(4-Hydroxyphenyl)-hex-4-ynoic acid methyl esterC₁₃H₁₄O₃Phenolic substituent at C3GPR40 agonist (diabetes)
Methyl 2-acetylamino-4-pentynoateC₈H₁₁NO₃Acetylamino group at C2Peptide synthesis

The phenolic derivative’s bioactivity underscores the impact of substituents on pharmacological properties, whereas the acetylated variant’s role in peptide synthesis highlights its utility in bioconjugation .

Research Gaps and Future Directions

Despite its synthetic utility, hex-4-ynoic acid, methyl ester lacks comprehensive toxicological and pharmacokinetic data. Future studies should prioritize:

  • Toxicity profiling: Acute and chronic exposure effects in model organisms.

  • Process optimization: Scalable synthesis routes using flow chemistry or biocatalysts.

  • Application expansion: Exploration in covalent organic frameworks (COFs) or prodrug design.

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